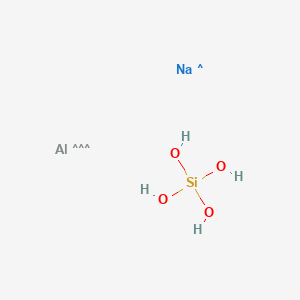

Aluminum;orthosilicic acid;sodium

Description

Contextualizing Sodium Aluminosilicates within Inorganic Materials Science

Sodium aluminosilicates are a significant class of materials within inorganic materials science, notable for their diverse applications in industrial processes. echemi.com These compounds, composed of sodium, aluminum, silicon, and oxygen, are key components in the manufacturing of materials such as cement, ceramics, and glass due to their ability to form complex and stable silicate (B1173343) networks at high temperatures. echemi.com The addition of alumina (B75360) to sodium silicate glasses, for instance, markedly improves the material's mechanical properties and chemical durability. aip.org

The utility of sodium aluminosilicates extends to their role as geopolymers, which are inorganic aluminosilicate (B74896) materials with a three-dimensional polymeric structure. researchgate.nettaylorandfrancis.com These materials are gaining attention for their potential in sustainable development, offering an alternative to traditional Portland cement with comparable or superior properties. researchgate.net In industrial settings, the reaction of sodium aluminosilicate with silica (B1680970) sand is a fundamental process for creating materials with enhanced strength, durability, and heat resistance. echemi.com

Historical Development and Milestones in Sodium Aluminosilicate Research

The study and synthesis of sodium aluminosilicates, particularly synthetic zeolites, have a rich history marked by significant advancements. The term "zeolite" was first coined in 1756 by Swedish mineralogist Axel Fredrik Cronstedt. wikipedia.org However, it was the development of synthetic methods that unlocked the widespread application of these materials. mdpi.com

A pivotal moment in zeolite synthesis occurred in the 1940s when Richard Barrer reported the first hydrothermal synthesis of a zeolite. taylorandfrancis.com This was followed by the development of a low-temperature synthesis technique by Milton and coworkers at Union Carbide Corp. in 1959, which utilized highly reactive components. 911metallurgist.com The 1950s saw the rise of reactive gel crystallization, a method that became crucial for the industrial production of zeolites and led to the discovery of important synthetic zeolites like A and X. ruc.dk

Further innovation in the 1960s involved the use of quaternary ammonium (B1175870) cations as templates, which allowed for the synthesis of new zeolite structures, including the commercially significant ZSM-5 by Mobil. taylorandfrancis.com911metallurgist.com Research has continued to evolve, with studies focusing on the use of various starting materials, such as metakaolin, and the influence of synthesis conditions on the final crystalline or amorphous product. ruc.dk The investigation of geopolymerization, a process that forms sodium aluminosilicate materials, has also seen significant progress, with a focus on their application as protective coatings and sustainable building materials. researchgate.net

Nomenclature and Chemical Representations in Scholarly Discourse

The nomenclature and chemical representation of sodium aluminosilicates can be complex due to the variable nature of these compounds. atamanchemicals.comwikipedia.org They are generally referred to as "sodium aluminosilicate" or "aluminum sodium silicate." wikipedia.orgmedkoo.com Other common synonyms include sodium silicoaluminate and aluminosilicic acid, sodium salt. atamanchemicals.commedkoo.com

The chemical formula for sodium aluminosilicate is not fixed and varies depending on the specific composition. atamanchemicals.comwikipedia.org For example, one supplier provides a typical analysis for an amorphous product as 14SiO₂·Al₂O₃·Na₂O·3H₂O. atamanchemicals.comwikipedia.org In its simpler forms, it can be represented by formulas such as AlNaO₄Si or NaAlSiO₄. nih.gov The IUPAC name for a specific variant is dialuminum;disodium;oxygen(2-);silicon(4+);hydrate (B1144303). nih.govnih.gov

In the context of naturally occurring minerals, specific names and formulas are used, such as albite (NaAlSi₃O₈) and jadeite (NaAlSi₂O₆). atamanchemicals.comwikipedia.org Synthetic zeolites also have specific designations and structural formulas, for instance, Zeolite A is represented as Na₁₂Al₁₂Si₁₂O₄₈·27H₂O. atamanchemicals.comwikipedia.org The CAS number for sodium aluminosilicate is 1344-00-9. atamanchemicals.commedkoo.com

| Name/Formula | Description | Reference |

|---|---|---|

| Sodium Aluminosilicate | General term for compounds containing sodium, aluminum, silicon, and oxygen. | wikipedia.orgmedkoo.com |

| 14SiO₂·Al₂O₃·Na₂O·3H₂O | Example of a typical analysis for an amorphous product. | atamanchemicals.comwikipedia.org |

| AlNaO₄Si / NaAlSiO₄ | Simpler chemical formulas representing the compound. | nih.gov |

| dialuminum;disodium;oxygen(2-);silicon(4+);hydrate | IUPAC name for a specific variant. | nih.govnih.gov |

| Albite (NaAlSi₃O₈) | A naturally occurring crystalline mineral. | atamanchemicals.comwikipedia.org |

| Jadeite (NaAlSi₂O₆) | A naturally occurring crystalline mineral. | atamanchemicals.comwikipedia.org |

| Zeolite A (Na₁₂Al₁₂Si₁₂O₄₈·27H₂O) | A synthetic crystalline zeolite. | atamanchemicals.comwikipedia.org |

| 1344-00-9 | CAS Registry Number. | atamanchemicals.commedkoo.com |

Compound Names Mentioned

| Compound Name |

|---|

| Aluminum |

| Aluminum Hydroxide (B78521) |

| Aluminum Oxide |

| Aluminum Sodium Silicate |

| Jadeite |

| Metakaolin |

| Orthosilicic Acid |

| Portland Cement |

| Silicon |

| Silicon Dioxide |

| Sodium |

| Sodium Aluminate |

| Sodium Aluminosilicate |

| Sodium Hydroxide |

| Sodium Silicate |

| Zeolite |

| Zeolite A |

| Zeolite X |

| ZSM-5 |

Structure

2D Structure

Properties

CAS No. |

12251-27-3 |

|---|---|

Molecular Formula |

AlH4NaO4Si |

Molecular Weight |

146.09 g/mol |

InChI |

InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H |

InChI Key |

SPPOVYALFLURKN-UHFFFAOYSA-N |

SMILES |

O[Si](O)(O)O.[Na].[Al] |

Canonical SMILES |

O[Si](O)(O)O.[Na].[Al] |

Synonyms |

nepheline |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Sodium Aluminosilicates

Hydrothermal Synthesis Approaches for Crystalline Sodium Aluminosilicates (Zeolites)

Hydrothermal synthesis is a prevalent method for producing crystalline sodium aluminosilicates, known as zeolites. rsc.org This technique mimics the natural geological processes that form mineral zeolites and involves heating a reaction mixture of silica (B1680970) and alumina (B75360) sources in an alkaline aqueous solution within a sealed vessel, known as an autoclave or hydrothermal bomb. rsc.orgucl.ac.uk Typical synthesis conditions range from 80 to 250°C with pressures from 1 to 20 bars. ucl.ac.uk This process facilitates the crystallization of the aluminosilicate (B74896) gel into a microporous zeolite framework. ucl.ac.ukoup.com

The resulting zeolites are tectoaluminosilicates, meaning they are built from a framework of interconnected TO4 tetrahedra, where T represents a silicon or aluminum atom. oup.com These structures feature well-defined channels and cavities of molecular dimensions, typically ranging from 3 to 15 Å. oup.com The specific type of zeolite formed, such as Zeolite A, Zeolite X, or Zeolite Y, depends on the precise synthesis conditions. oup.com

Role of Silicon and Aluminum Precursors in Crystallization Control

The choice of silicon and aluminum precursors is a critical factor in controlling the crystallization process of zeolites. The reactivity and dissolution rates of these precursors significantly influence the nucleation and growth of zeolite crystals. osti.gov Common silicon sources include fumed silica, colloidal silica, and tetraethylorthosilicate (TEOS), while aluminum is often introduced as sodium aluminate or aluminum lactate. osti.govrsc.org

The Si/Al ratio in the initial gel mixture is a key determinant of the final zeolite's framework composition and properties. acs.org Low silica hydrogels, for instance, tend to yield high-purity hydroxysodalite (B1173353) or Na-X zeolites. rsc.org Conversely, high silica content can lead to mixtures of Na-X and Na-P zeolites. rsc.org The isomorphic substitution of silicon by aluminum in the precursor liquid leads to the formation of aluminosilicate oligomers, which are the building blocks for zeolite frameworks. acs.org The interaction between these precursors at the molecular level, including the formation of Si-O-Al bonds, is fundamental to the crystallization process. rsc.org

Recent research has explored manipulating the amorphous aluminosilicate precursors to enhance crystallization rates. osti.govrsc.org For example, infusing fumed silica with an alkali metal, which acts as an inorganic structure-directing agent, can significantly reduce crystallization times for certain zeolites like mordenite (B1173385) and SSZ-13. osti.govrsc.org The composition and colloidal stability of these amorphous precursors play a crucial role in regulating the mechanistic pathways of crystallization. osti.govrsc.org

Influence of Alkali Concentration and Reaction Conditions on Phase Formation

The concentration of alkali, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in the hydrothermal synthesis mixture plays a pivotal role in determining the resulting zeolite phase. rsc.orgaip.org Alkali metal cations act as mineralizers, aiding in the dissolution of the silica and alumina precursors, and also serve as structure-directing agents. oup.comrsc.org The type and concentration of these cations can direct the formation of specific zeolite frameworks. tdl.org

For example, in the synthesis using volcanic ash as a silica source, low sodium oxide (Na2O) content in low silica hydrogels resulted in high-purity hydroxysodalite, while high Na2O content produced high-purity Na-X zeolite. rsc.org The interplay between different alkali cations, such as sodium and cesium, can also lead to the formation of different zeolite structures. rsc.org At low cesium concentrations, zeolite Na-X with a FAU framework is the dominant phase, whereas higher concentrations can promote the formation of other frameworks. rsc.org

Reaction conditions such as temperature and crystallization time also significantly impact phase formation. ucl.ac.ukaip.org Different zeolite phases have distinct stability fields with respect to temperature and pressure. For instance, a two-step hydrothermal method using bentonite (B74815) as a precursor involved a high-temperature step (200 °C) to form hydrous sodium aluminosilicate, followed by a lower temperature step (90 °C) for the crystallization of Zeolite A. aip.org The duration of the hydrothermal treatment also affects the crystallinity and purity of the final product. sci-hub.se

Table 1: Influence of Alkali and Reaction Conditions on Zeolite Phase Formation

| Precursor Material | Alkali Type & Concentration | Temperature (°C) | Time (h) | Resulting Zeolite Phase(s) | Reference |

| Bentonite Clay | 8 M NaOH (1st step), 1 M NaOH (2nd step) | 200 (1st step), 90 (2nd step) | 3 (1st step), 72 (2nd step) | Zeolite A | aip.org |

| Volcanic Ash | Low Na2O in low SiO2 hydrogel | Not specified | 48 | High-purity hydroxysodalite | rsc.org |

| Volcanic Ash | High Na2O in low SiO2 hydrogel | Not specified | 48 | High-purity Na-X zeolite | rsc.org |

| Volcanic Ash | High SiO2 hydrogel | Not specified | 48 | Mixture of Na-X and Na-P zeolites | rsc.org |

| Silica/Chitosan (B1678972) Microspheres | 8.85 wt% NaOH, 3.77 wt% NaAlO2 | 80 | 6 | Zeolite X | sci-hub.se |

Templating Strategies and Structure-Directing Agents in Zeolite Synthesis

Templating strategies are crucial in directing the formation of specific zeolite frameworks, particularly for high-silica zeolites. acs.org These strategies involve the use of organic or inorganic molecules, known as structure-directing agents (SDAs) or templates, around which the zeolite framework assembles. oup.comacs.org

Organic SDAs, such as quaternary ammonium (B1175870) salts, are often used to synthesize zeolites with high Si/Al ratios (Si/Al > 10). oup.comacs.org These organic molecules are incorporated into the zeolite's pores during crystallization and must typically be removed by calcination to create accessible pore space. acs.org The interaction between the template and the forming zeolite framework is a key aspect of this process, with factors like electrostatic interactions and coordination chemistry playing important roles. nih.gov The conformation of the occluded template can vary depending on the zeolite framework and the chemical composition of the synthesis gel. nih.gov Computational methods are increasingly being used to predict and design new organic templates for targeted zeolite synthesis. oup.comchemrxiv.org

Inorganic cations, such as alkali metals, also function as SDAs. tdl.orgrsc.org The size and charge density of these cations influence the local structure of the amorphous precursors and can direct the formation of specific ring structures that are precursors to the final zeolite framework. rsc.org For example, Na+ has been shown to preferentially stabilize 6-membered rings, while K+ promotes the formation of 8-membered rings. rsc.org

Binderless Zeolite Synthesis Techniques

Conventional zeolite powders often require the addition of a binder, such as clay or silica sol, to form mechanically stable monoliths for industrial applications. wsu.edu However, these binders can reduce the porosity and surface area of the final product by blocking micropores. researchgate.net To overcome this, various binderless zeolite synthesis techniques have been developed.

These methods aim to produce self-supported zeolite structures with high mechanical strength and preserved porosity. Techniques include:

In situ hydrothermal conversion: This one-pot synthesis method involves the transformation of pre-formed silica gel precursors directly into binderless zeolite spheres. wsu.edu

Chitosan-assisted synthesis: This technique uses chitosan as a template to form silica/chitosan hybrid microspheres, which are then hydrothermally treated in a sodium aluminate solution. The chitosan is subsequently removed by calcination to yield binderless zeolite microspheres. sci-hub.seresearchgate.net

Hard templating: This approach utilizes materials like anion-exchange resin beads as shape-directing macrotemplates to produce binderless zeolite microspheres. mdpi.com

Other methods: Various other techniques like solid-state conversion, dry gel conversion, and pseudomorphic transformation have also been employed to create binderless zeolites such as ZSM-5, MFI, and Zeolite X. researchgate.net

Binderless zeolites often exhibit superior properties compared to their binder-containing counterparts, including higher surface area and adsorption capacity. sci-hub.sewsu.edu For example, binderless zeolite NaX microspheres have shown a higher surface area (931 m²/g) than conventionally prepared zeolite X powders. epa.gov

Sol-Gel Routes for Amorphous and Ordered Sodium Aluminosilicates

The sol-gel process offers a versatile, low-temperature alternative for synthesizing sodium aluminosilicate glasses and other ordered structures. rsc.orgrsc.org This method provides several advantages over traditional high-temperature melt-cooling techniques, including better control over composition, higher homogeneity, and the ability to form thin films and coatings. rsc.orgnih.gov The process generally involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network enclosing the liquid phase). mdpi.com

A significant challenge in the sol-gel synthesis of sodium aluminosilicates is the vastly different hydrolysis rates of the silicon and aluminum precursors, which can lead to phase separation and crystallization. rsc.org Strategies to overcome this include the use of pre-hydrolyzed silica sols and the addition of complexing agents like aluminum lactate. rsc.org

Hydrolytic Sol-Gel Processes and Their Derivatives

Hydrolytic sol-gel processes are based on the hydrolysis and polycondensation of precursors in an aqueous environment. mdpi.com For sodium aluminosilicates, this typically involves precursors like tetraethylorthosilicate (TEOS) for silica and an aluminum salt or alkoxide for alumina. rsc.orgrsc.org The reaction is often catalyzed by an acid or a base. mdpi.com

A novel hydrolytic sol-gel route has been developed for preparing sodium aluminosilicate glasses using aluminum lactate, sodium acetate, and TEOS as precursors. rsc.orgrsc.org This method allows for the synthesis of fully polymerized glasses at relatively low annealing temperatures (500–600 °C), compared to the 1600 °C required for conventional methods. rsc.org The structural evolution from sol to gel to glass can be monitored using techniques like NMR spectroscopy, which helps in optimizing synthesis parameters such as pH and temperature. rsc.org

The addition of aluminum has been shown to stabilize sodium silicate (B1173343) gels in an aqueous environment. researchgate.net A sodium silicate gel that is normally soluble in water can be transformed into an insoluble sodium hydroaluminosilicate with the addition of tetrahedral aluminum. researchgate.net This has important implications for technologies like geopolymerization, where the stability of the aluminosilicate network is crucial. researchgate.netfrontiersin.org

Non-Hydrolytic Sol-Gel Reactions for Oxide and Hybrid Materials

Non-hydrolytic sol-gel (NHSG) processes represent a sophisticated approach for synthesizing oxide and hybrid materials, including sodium aluminosilicates, by avoiding water and instead using organic reactants. mdpi.comchemrxiv.org This method offers greater control over the reaction at an atomic level, often leading to more homogeneous and well-defined products compared to conventional hydrolytic sol-gel routes. mdpi.com The reactions in NHSG are generally slower, which allows for better control over the material's final properties. mdpi.com

In a typical NHSG synthesis of aluminosilicates, precursors such as metal chlorides and metal alkoxides react in a non-aqueous solvent. mdpi.com For instance, silicon tetrachloride (SiCl₄) can react with aluminum alkoxides. The process can be tailored to create hybrid materials by incorporating organic groups into the aluminosilicate network. chemrxiv.org Research has shown that various organic groups, both terminal and bridging, can be integrated into the material's structure, influencing properties like surface area, pore size, and catalytic activity. chemrxiv.org For example, a series of mesoporous hybrid aluminosilicate materials containing different organic groups have been prepared in a one-pot NHSG synthesis, demonstrating the versatility of this method. chemrxiv.org

The resulting materials from NHSG synthesis often exhibit high surface areas and can be designed to have specific porous characteristics. mdpi.comchemrxiv.org The controlled reaction conditions help in achieving a uniform distribution of aluminum within the silica matrix, which is crucial for applications in catalysis. chemrxiv.org

Control of Stoichiometry and Homogeneity in Sol-Gel Derived Systems

The precise control of stoichiometry (the molar ratio of Si to Al) and the homogeneity of the resulting material are paramount in sol-gel synthesis to achieve desired properties. In the context of sodium aluminosilicates, this control directly influences the structural and functional characteristics of the final product.

A study on the sol-gel preparation of mesoporous sodium aluminosilicate glasses utilized aluminum lactate, sodium acetate, and tetraethylorthosilicate as precursors. rsc.org The researchers were able to optimize the preparation conditions, such as pH and gelation temperature, to control the evolution from solution to a fully polymerized sodium aluminosilicate tetrahedral network. rsc.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used to monitor the structural evolution and confirm the short-range order and homogeneity of these materials. rsc.org

The Si/Al ratio is a critical parameter that dictates the properties of the resulting aluminosilicate. Research has shown that the thermodynamic properties of sodium aluminosilicate hydrate (B1144303) (N-A-S-H) gels, which are key components of geopolymers, are strongly correlated with their bulk Si/Al ratio. rsc.org Synthetic N-A-S-H gels with higher Si/Al ratios exhibit lower solubility. rsc.org This highlights the importance of controlling the stoichiometry during synthesis to tailor the material's stability and reactivity.

The homogeneity of the gel, meaning the uniform distribution of silicon and aluminum atoms, is also crucial. Inhomogeneous gels can lead to the formation of multiple phases and defects in the final material, which can be detrimental to its performance. The choice of precursors and the control of reaction kinetics are key to achieving a high degree of homogeneity. mdpi.com

Alkali-Activation Processes for Sodium Aluminosilicate Gel Formation

Alkali-activation is a process that uses a highly alkaline solution to transform aluminosilicate precursors into a hardened binder, often referred to as a geopolymer. This method is of significant interest for its potential to utilize industrial by-products and create sustainable alternatives to traditional cement. nih.govmdpi.com The primary reaction product is a sodium aluminosilicate hydrate (N-A-S-H) gel. mdpi.com

The process involves the dissolution of the aluminosilicate source in the alkaline activator, followed by the polycondensation of the dissolved species to form a three-dimensional amorphous or semi-crystalline network. mdpi.com

Utilizing Aluminosilicate Precursors from Waste Streams

A significant advantage of the alkali-activation process is its ability to utilize a wide range of aluminosilicate-rich industrial waste streams as precursors. This not only provides a sustainable route for waste management but also reduces the reliance on virgin raw materials. nih.govtudelft.nlresearchgate.net

Commonly used waste materials include:

Fly Ash: A by-product of coal combustion in power plants, rich in amorphous silica and alumina. mdpi.comresearchgate.net Class C fly ash has been used to produce geopolymer mortars with good long-term performance in marine environments. researchgate.net

Ground Granulated Blast Furnace Slag (GGBFS): A by-product of iron and steel manufacturing. researchgate.net

Rice Husk Ash (RHA): An agricultural waste product with high silica content. aip.orgcsic.es

Salt Slag: A waste from the secondary aluminum industry. csic.es

Municipal Solid Waste Incineration Bottom Ashes (MIBA): The residue from the incineration of municipal solid waste. mdpi.com

Electric Arc Furnace Slag (EAFS): A by-product from steel recycling. mdpi.com

The chemical composition of these waste materials, particularly the ratio of silica to alumina, significantly influences the properties of the resulting geopolymer. tudelft.nl For instance, research has demonstrated the successful synthesis of zeolites from fly ash and sodium aluminate slurry, highlighting the potential to create value-added products from waste. researchgate.netmdpi.comacs.org

Activator Systems and Their Impact on Geopolymer Formation

The choice of alkaline activator system is crucial in determining the reaction kinetics and the final properties of the geopolymer. The most common activators are a combination of sodium hydroxide (NaOH) and sodium silicate (Na₂SiO₃). researchgate.netresearchgate.netaip.orgcas.cze3s-conferences.org

The ratio of sodium silicate to sodium hydroxide (Na₂SiO₃/NaOH) is a critical parameter that affects the workability, setting time, and strength of the geopolymer. researchgate.netresearchgate.netaip.orgcas.cze3s-conferences.org

Effect on Strength: Studies have shown that a higher ratio of Na₂SiO₃/NaOH generally leads to higher compressive strength. cas.cz This is attributed to the increased availability of soluble silica, which promotes the formation of a more robust geopolymer network. cas.cz However, an excessively high ratio can retard the geopolymerization reaction and decrease strength. cas.cz Research on fly ash geopolymer mortar found that a Na₂SiO₃/NaOH ratio between 1.6 and 2.3 provided better durability in a marine environment. researchgate.net

Effect on Setting Time: The Na₂SiO₃/NaOH ratio also influences the setting time of the geopolymer. A higher ratio can sometimes lead to longer setting times.

The concentration of the NaOH solution is another important factor. A 15 Molar NaOH solution was used in one study on fly ash geopolymer mortar. researchgate.net The water-to-solid ratio is also a key parameter that needs to be carefully controlled during the synthesis. researchgate.net

The table below summarizes the effect of the Na₂SiO₃/NaOH ratio on the compressive strength of geopolymer mortars from a study.

| Na₂SiO₃/NaOH Ratio | Compressive Strength (MPa) |

| 1.0 | Lower |

| 2.0 | Higher |

| 3.0 | Highest |

| Data derived from a study on geopolymer mortars containing pozzolanic materials. researchgate.net |

Co-precipitation and Controlled Precipitation Methods

Co-precipitation is a versatile and economically viable method for synthesizing amorphous sodium aluminosilicates. researchgate.netnih.gov This technique involves the simultaneous precipitation of aluminum and silicon species from a solution to form a homogeneous solid. A common approach is to mix an acidic solution of an aluminum salt (e.g., aluminum sulfate) with a basic solution of a sodium silicate. researchgate.netnih.gov

This method allows for the production of materials with a high degree of homogeneity in the aluminum environment. researchgate.netnih.gov The resulting amorphous aluminosilicates have shown excellent ion-exchange properties, making them suitable for applications such as water purification. researchgate.netnih.gov

Tuning Ion-Exchange Properties through Co-precipitation Parameters

A key advantage of the co-precipitation method is the ability to tune the ion-exchange properties of the resulting sodium aluminosilicate by carefully controlling the synthesis parameters. The interaction between the exchangeable cation and the amorphous aluminosilicate framework can be modified by altering these parameters. researchgate.netnih.gov

Key parameters that can be adjusted include:

Si/Al Molar Ratio: The ratio of silicon to aluminum in the precursor solutions directly impacts the structure and charge of the resulting aluminosilicate framework, which in turn affects its ion-exchange capacity. nih.gov A study on the synthesis of aluminosilicate from sugarcane bagasse fly ash showed that a higher molar ratio of Al:Si led to a greater adsorption capacity for aflatoxin B1. nih.gov

pH of Precipitation: The pH at which precipitation occurs influences the surface charge and the nature of the active sites on the aluminosilicate, thereby affecting its selectivity for different ions.

Temperature: The reaction temperature can affect the kinetics of precipitation and the final structure of the material.

Aging Time: The duration for which the precipitate is aged in the mother liquor can influence its crystallinity and porous structure.

Research has demonstrated that amorphous aluminosilicates prepared by co-precipitation can exhibit ion-exchange selectivity for specific cations like Cs⁺ and Sr²⁺, with performance comparable to that of crystalline zeolites like Zeolite 4A. researchgate.netnih.gov Furthermore, these amorphous materials can adsorb bulky cations that are difficult for microporous zeolites to accommodate. researchgate.netnih.gov

The following table presents data on the adsorption capacity of aluminosilicates with varying Al:Si ratios for Aflatoxin B1, illustrating the tunability of the material's properties.

| Sample | Al:Si Molar Ratio | Aflatoxin B1 Adsorption (%) |

| AS(0.02) | 0.02 | Lower |

| AS(0.04) | 0.04 | Intermediate |

| AS(0.08) | 0.08 | 88.25 |

| Data from a study on aluminosilicate adsorbents synthesized from sugarcane bagasse fly ash. nih.gov |

Topotactic Transformation and Recrystallization Mechanisms

The synthesis of sodium aluminosilicates with controlled crystalline structures is a cornerstone of materials science, underpinning applications from catalysis to ion exchange. The transformation of precursor materials into well-defined zeolitic frameworks occurs through complex mechanisms, primarily topotactic transformation and recrystallization. Understanding these pathways is critical for the rational design of sodium aluminosilicates with desired properties.

Recrystallization, on the other hand, is a more common mechanism in the synthesis of sodium aluminosilicates from amorphous gels. This process involves the dissolution of the amorphous precursor and the subsequent nucleation and growth of a crystalline phase. The final crystalline product is determined by a delicate interplay of various synthesis parameters, including the composition of the initial gel (e.g., Si/Al ratio), alkalinity, temperature, and crystallization time. The amorphous gel acts as a reservoir of silicate and aluminate species that are released into the solution, from which the zeolite crystals precipitate. acs.org

The study of these mechanisms is often complex, involving a combination of analytical techniques to follow the structural and chemical changes during the synthesis process. The following sections delve into the detailed research findings concerning these transformation and recrystallization phenomena.

Research Findings on Topotactic Transformation

The topotactic conversion of layered sodium aluminosilicate precursors into zeolites is a sophisticated method for creating specific porous architectures. The process relies on the preservation of structural elements from the parent material.

A key example is the transformation of the layered silicate RUB-36 to a FER-type zeolite. This conversion is facilitated by a dehydration-condensation reaction. acs.org The reassembly of the ferrierite layers, influenced by the conformation of intercalated cations, is crucial for the successful topotactic transformation. acs.org Similarly, AST-type zeolites with a distinct plate morphology can be synthesized via the topotactic conversion of a β-helix-layered silicate (HLS). This process requires careful control of the interlayer species to guide the stacking of the silicate layers before condensation. nih.gov Another instance is the conversion of the layered silicate PLS-1, which contains five-membered rings, into the novel zeolite CDS-1 upon heating. This transformation is a direct result of topotactic dehydration-condensation reactions. documentsdelivered.com

| Precursor Layered Silicate | Resulting Zeolite | Key Transformation Conditions | Reference |

|---|---|---|---|

| RUB-36 | FER-type zeolite | Dehydration-condensation reaction, presence of cetyltrimethylammonium hydroxide (CTAOH) as a surfactant. | researchgate.netacs.org |

| β-helix-layered silicate (HLS) | AST-type zeolite | Use of N,N-dimethylpropionamide (DPA) to control layer stacking, removal of interlayer Na+ and tetramethylammonium (B1211777) (TMA) ions. | nih.gov |

| PLS-1 | CDS-1 | Heating above 673 K under vacuum. | documentsdelivered.com |

Research Findings on Recrystallization Mechanisms

The recrystallization of amorphous sodium aluminosilicate gels is a widely used method for zeolite synthesis. The final crystalline phase is highly sensitive to the synthesis conditions.

The Si/Al ratio of the initial gel is a critical parameter that dictates the type of zeolite formed. Studies have shown that varying the silicon concentration in a sodium aluminosilicate solution leads to different zeolite frameworks such as FAU, LTA, SOD, and GIS. researchgate.net Generally, an increase in the Si/Al ratio can lead to a decrease in the crystallite size. researchgate.net For instance, in the synthesis of Zeolite T, an optimal SiO2/Al2O3 ratio in the range of 3 to 4 is crucial to maximize the yield and prevent the formation of competing phases. nih.gov

Temperature and crystallization time also play a significant role. Higher synthesis temperatures generally accelerate the crystallization process but can also favor the formation of denser zeolite phases. tandfonline.com For example, in the synthesis of Zeolite T, high purity crystals can be obtained at 130 °C over 144 hours, while at 180 °C, the competing zeolite W phase begins to form. nih.gov

Alkalinity of the synthesis medium, often expressed as the Na2O/Al2O3 or OH-/SiO2 ratio, influences both the rate of crystallization and the Si/Al ratio of the final product. tandfonline.com Higher alkalinity can increase the rate of crystallization by promoting the dissolution of the aluminosilicate gel. tandfonline.com However, excessive alkalinity can also lead to the formation of undesired phases. nih.gov

The following table summarizes the influence of various synthesis parameters on the recrystallization of sodium aluminosilicates into different zeolite phases.

| Zeolite Type | Si/Al Ratio in Gel | Synthesis Temperature (°C) | Crystallization Time | Resulting Phase(s) and Observations | Reference |

|---|---|---|---|---|---|

| NaA | 1.92 | 100 | 3 h | High crystallinity, low crystal size. Increasing temperature increases crystallinity and crystal size. | avestia.com |

| Zeolite T | 3-4 (optimum) | 100 | 120-168 h | Higher ratios can lead to competitive phases. | nih.gov |

| Zeolite T | - | 130 | 144 h | High purity Zeolite T. | nih.gov |

| Zeolite T | - | 180 | - | Formation of Zeolite W alongside Zeolite T. | nih.gov |

| FAU, LTA, SOD, GIS | 1-8 (molar) | 80 | 2 weeks | Different zeolite frameworks form depending on the Si concentration. Crystallite size decreases with increasing Si/Al ratio. | researchgate.net |

| Zeolite X | ~1.6-2.1 | - | - | Crystallization from concentrated sodium silicate and aluminate solutions. | researchgate.net |

Characterization Techniques for Probing Sodium Aluminosilicate Structure and Composition

Spectroscopic Analysis of Framework and Extraframework Species

Spectroscopic techniques are indispensable for elucidating the atomic-level details of sodium aluminosilicate (B74896) structures. They allow for the investigation of both the rigid aluminosilicate framework and the species residing within its channels and cages, known as extraframework species.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for probing the local structure of amorphous and crystalline sodium aluminosilicates. core.ac.uk It provides quantitative information on the coordination environment and connectivity of key elements like silicon, aluminum, and protons.

²⁹Si NMR spectroscopy is a powerful tool for determining the connectivity of silicon tetrahedra within the aluminosilicate framework. The chemical shift of a silicon nucleus is highly sensitive to its local environment, specifically the number of neighboring aluminum atoms connected to it through oxygen bridges. This allows for the identification and quantification of different Qⁿ(mAl) units, where 'n' represents the number of bridging oxygens and 'm' is the number of aluminum atoms in the second coordination sphere. ucsb.eduacs.org

For instance, distinct signals can be resolved for Q⁴(4Al), Q⁴(3Al), Q⁴(2Al), and Q⁴(1Al) species in sodium aluminosilicate gels. core.ac.uk In the study of sodium aluminosilicate hydrate (B1144303) (N-A-S-H) gels, ²⁹Si MAS NMR has been used to track the evolution of the silicate (B1173343) network over time, showing a transformation from an initially amorphous, partially cross-linked structure to a more ordered, crystalline-like network. ucsb.edu The deconvolution of ²⁹Si MAS NMR spectra into individual Gaussian peaks provides a quantitative analysis of the short-range ordering. acs.org

Table 1: Representative ²⁹Si NMR Chemical Shift Ranges for Qⁿ(mAl) Units in Sodium Aluminosilicates

| Qⁿ(mAl) Species | Typical Chemical Shift Range (ppm) | Interpretation |

| Q⁴(4Al) | -80 to -86 | Silicon tetrahedron connected to four aluminum tetrahedra. |

| Q⁴(3Al) | -85 to -92 | Silicon tetrahedron connected to three aluminum and one silicon tetrahedra. |

| Q⁴(2Al) | -90 to -98 | Silicon tetrahedron connected to two aluminum and two silicon tetrahedra. |

| Q⁴(1Al) | -95 to -105 | Silicon tetrahedron connected to one aluminum and three silicon tetrahedra. |

| Q⁴(0Al) | -102 to -112 | Silicon tetrahedron connected to four other silicon tetrahedra. |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the specific composition and structure of the sodium aluminosilicate.

Research has shown that in certain sodium aluminosilicate glasses, increasing the Al/Na ratio leads to a broadening of the ²⁹Si NMR signal due to increased Si-Al interactions, making the deconvolution of Qⁿ species more complex. worktribe.com

²⁷Al NMR spectroscopy provides crucial information about the coordination environment of aluminum atoms, which can exist in tetrahedral (AlO₄), pentahedral (AlO₅), or octahedral (AlO₆) coordination. researchgate.net In most sodium aluminosilicate structures, aluminum is predominantly found in tetrahedral coordination, where it substitutes for silicon in the framework. acs.org The chemical shift of tetrahedrally coordinated aluminum typically appears around 50-80 ppm, while octahedrally coordinated aluminum resonates near 0 ppm. geologyscience.ru

This technique is also instrumental in studying the "aluminum avoidance" principle, or Loewenstein's rule, which posits that Al-O-Al linkages are unfavorable in aluminosilicate frameworks. minsocam.orgresearchgate.net While generally true for compositions with a Si/Al ratio greater than or equal to one, deviations from this rule can occur, particularly in aluminum-rich compositions. minsocam.org ²⁷Al NMR can detect the presence of Al-O-Al bonds, providing insights into the degree of aluminum ordering. minsocam.org For instance, in peraluminous sodium aluminosilicate glasses (Al/Na > 1), a small fraction of five-fold coordinated aluminum has been observed, indicating a departure from a perfectly ordered network. researchgate.net

Table 2: Typical ²⁷Al NMR Chemical Shifts for Different Aluminum Coordination Environments

| Coordination Environment | Typical Chemical Shift (ppm) |

| Tetrahedral (AlO₄) | 50 - 80 |

| Pentahedral (AlO₅) | 20 - 40 |

| Octahedral (AlO₆) | 0 - 10 |

Note: Chemical shifts are referenced to a 1M aqueous solution of Al(NO₃)₃.

Studies on sodium aluminosilicate gels have shown that a significant portion of the tetrahedrally coordinated Al³⁺ can exist in sites of lower symmetry, where charge balancing may be provided by extra-framework aluminum species. core.ac.uk

¹H NMR spectroscopy is essential for characterizing hydroxyl (OH) groups and water molecules within the sodium aluminosilicate structure. kazan.or.jpdntb.gov.ua It can distinguish between different types of protons, such as those in bridging OH groups (Si-OH-Al), non-bridging silanol (B1196071) groups (Si-OH), and aluminol groups (Al-OH), as well as physically adsorbed water. kazan.or.jpgeologyscience.ru

Cross-polarization (CP) techniques, particularly ¹H-²⁹Si CP MAS NMR, are used to enhance the signal of low-abundance nuclei like ²⁹Si and to probe the spatial proximity between protons and silicon atoms. geologyscience.ru By transferring magnetization from the abundant ¹H nuclei to the neighboring ²⁹Si nuclei, this method selectively enhances the signals of silicon atoms that are in close proximity to protons, such as those in Si-OH groups or near water molecules. core.ac.uk This allows for the identification of hydrated or hydroxylated silicon species within the material. geologyscience.rucore.ac.uk

Combined ¹H-²⁹Si CP MAS and ¹H-²⁷Al CP MAS experiments have been instrumental in confirming the depolymerization of the aluminosilicate network in hydrous glasses through the formation of both Si-OH and Al-OH groups. kazan.or.jp The fraction of Al-OH groups has been shown to increase with the aluminum content in the glass. researchgate.net

Table 3: Applications of ¹H and ¹H-²⁹Si CP MAS NMR in Sodium Aluminosilicate Characterization

| Technique | Information Obtained | Key Findings |

| ¹H MAS NMR | Identification and quantification of different proton species (Si-OH, Al-OH, H₂O). kazan.or.jpdntb.gov.ua | Confirmed the presence of both Si-OH and Al-OH groups in hydrous sodium aluminosilicate glasses. kazan.or.jp |

| ¹H-²⁹Si CP MAS NMR | Probing the proximity of protons to silicon atoms, identifying hydrated silicon species. geologyscience.rucore.ac.uk | Revealed the presence of hydrated Qⁿ species in aluminosilicate gels. whiterose.ac.uk |

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and characterize the chemical bonding within the sodium aluminosilicate framework. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In sodium aluminosilicates, the primary absorption bands in the mid-infrared region are associated with the stretching and bending vibrations of the T-O-T linkages (where T = Si or Al).

Table 4: Characteristic FTIR Absorption Bands in Sodium Aluminosilicates

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Interpretation |

| 950 - 1200 | Asymmetric stretching of Si-O-T | Main band indicating the aluminosilicate framework. Position shifts with Si/Al ratio. |

| 650 - 750 | Symmetric stretching of T-O-T | Related to the internal vibrations of the SiO₄ and AlO₄ tetrahedra. |

| 420 - 500 | Bending of T-O-T | Corresponds to the deformation of the tetrahedral framework. |

| ~3400 and ~1630 | O-H stretching and bending | Indicates the presence of water molecules and hydroxyl groups. researchgate.net |

The position of the main asymmetric stretching band is sensitive to the Si/Al ratio and the degree of polymerization of the aluminosilicate network. A shift to lower wavenumbers is generally observed with increasing aluminum content, reflecting the longer and weaker Al-O bonds compared to Si-O bonds. FTIR is also effective in detecting the presence of water and hydroxyl groups through their characteristic O-H stretching and bending vibrations. researchgate.net Studies have used FTIR to monitor the geopolymerization process and identify the formation of the sodium aluminosilicate network. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. researchgate.net It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the coordination chemistry and oxidation state of the absorbing atom by probing the electronic transitions from a core level to unoccupied states. researchgate.net For sodium aluminosilicates, Al K-edge XANES can distinguish between different aluminum coordination environments. For example, tetrahedrally coordinated aluminum exhibits a single pre-edge feature, while octahedrally coordinated aluminum shows two distinct pre-edge peaks. researchgate.net Si K-edge XANES has also been used to study the silicon environment in these materials. researchgate.net

EXAFS provides information about the local atomic environment around the absorbing atom, including bond distances and coordination numbers of the nearest neighboring atoms. bohrium.com By analyzing the fine structure in the absorption spectrum at energies above the absorption edge, it is possible to determine the radial distribution of atoms around the selected element. Al K-edge EXAFS studies on sodium aluminosilicate glasses have confirmed the tetrahedral coordination of aluminum, with Al-O distances around 1.77 Å. researchgate.net Na K-edge EXAFS has been employed to investigate the local environment of sodium ions, which act as charge-balancing cations in the structure. usgs.gov

Table 5: Information from XAS Techniques for Sodium Aluminosilicate Analysis

| Technique | Information Provided | Example Application |

| XANES | Coordination environment and oxidation state of the absorbing atom. researchgate.net | Distinguishing between tetrahedral and octahedral aluminum coordination. researchgate.net |

| EXAFS | Bond distances and coordination numbers of neighboring atoms. bohrium.com | Determining the Al-O bond length in the aluminosilicate framework. researchgate.net |

Recent studies have utilized XANES to characterize the atomic-scale structure of sodium aluminosilicate hydrate (N-A-S-H) gels, providing fingerprint spectra that can be used to identify these phases in complex cementitious systems. researchgate.netbath.ac.uk

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study chemical species that possess one or more unpaired electrons. youtube.comslideshare.net In the context of sodium aluminosilicate, ESR is particularly valuable for identifying and characterizing paramagnetic centers, which can be intrinsic defects in the material's structure or intentionally introduced dopants.

The fundamental principle of ESR involves immersing a sample in a strong, stable magnetic field and irradiating it with a continuous wave of microwave radiation. slideshare.net The unpaired electrons, with a spin greater than zero, absorb this energy at specific frequencies, causing transitions between their spin states. youtube.com The resulting absorption spectrum provides detailed information about the local environment of the unpaired electron.

Research on irradiated alumino-silicate glasses provides significant insights into the types of defects that can be probed by ESR. osti.gov When subjected to X-ray irradiation, two primary types of resonance signals have been observed in alumino-silicate glasses:

A partially resolved six-line spectrum, which is attributed to a hole trapped on a bridging oxygen atom that is bonded to a substitutional aluminum ion. osti.gov

A broad, asymmetric line that is suggested to originate from a hole trapped on a non-bridging oxygen atom. osti.gov

In soda-alumino-silicate glass, specifically, studies have shown that only the broad asymmetric resonance is typically observed after X-ray irradiation. This finding indicates that the presence of sodium oxide (Na₂O) is primarily responsible for the creation of non-bridging oxygens, which then act as trapping sites for holes upon irradiation. osti.gov Further studies on related silicate glass systems have used ESR to characterize the coordination environment of paramagnetic ions, where distinct g-values in the ESR spectrum correspond to specific symmetries, such as octahedral or rhombic surroundings. tci-thaijo.org

Diffraction-Based Structural Elucidation

Diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline and semi-crystalline materials. By analyzing the patterns of scattered radiation, researchers can deduce information about crystal phases, crystallinity, and microstructural features.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a powerful and non-destructive technique used to analyze the crystallographic structure and physical properties of materials. lucideon.com The method involves irradiating a sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle. forcetechnology.com The resulting diffraction pattern serves as a unique "fingerprint" for a crystalline material, allowing for phase identification by comparison with extensive databases. forcetechnology.com XRD can also quantify the percentage of crystallinity, crystallite size, and unit cell parameters. lucideon.com

In the study of sodium aluminosilicates, XRD is crucial for distinguishing between amorphous and crystalline forms.

Amorphous Materials : Many synthetic sodium aluminosilicate hydrate (N-A-S-H) gels are found to be X-ray amorphous. Their XRD patterns are characterized by a dominant, broad hump rather than sharp peaks, typically centered around a 2θ angle of approximately 22° or 27°. rsc.orgmdpi.com This broad feature is due to diffuse scattering and is indicative of a lack of long-range atomic order. rsc.org

Crystalline Phases : In other preparations, XRD is used to identify specific crystalline phases. For instance, in the synthesis of aluminosilicate molecular sieves, XRD patterns have confirmed the presence of various zeolite structures, such as NaP zeolite or MFI-type structures, depending on the reaction conditions. nih.gov Analysis of geopolymers has identified crystalline components like calcite and dolomite (B100054) within a predominantly amorphous aluminosilicate matrix. mdpi.com

The versatility of XRD allows for detailed analysis of various sodium aluminosilicate compositions. For example, studies on sodium aluminosilicate (NAS) glasses have used XRD to monitor structural changes as the ratio of sodium oxide to aluminum oxide is varied. researchgate.net

Below is a table summarizing findings from XRD analyses on different sodium aluminosilicate-based materials:

| Material Type | Key XRD Findings | Crystallinity | Reference |

| Synthetic N-A-S-H Gel | Dominant broad feature due to diffuse scattering centered at ~22° 2θ. | Amorphous | rsc.org |

| Geopolymer Gel (N-A-S-H) | Characteristic broad peaks centered around 27°-35° 2θ. | Amorphous/Poorly Crystalline | mdpi.com |

| Synthesized Aluminosilicate | Identification of crystalline phases like NaP zeolite and BUCT-3. | Crystalline | nih.gov |

| GGBFS/CG-based Geopolymer | Broad diffraction band indicating an amorphous phase, with some crystalline calcite and dolomite. | Mostly Amorphous | mdpi.com |

Electron Diffraction for Microstructural Analysis

Electron diffraction is a technique, typically performed within a Transmission Electron Microscope (TEM), that provides detailed crystallographic information from micro- and nanoscale regions of a sample. rsc.org Due to the significantly smaller wavelength of electrons compared to X-rays, the geometry of electron diffraction allows for the analysis of extremely small crystals. youtube.com A key feature of electron diffraction is that the Ewald sphere is nearly flat, meaning a single diffraction pattern captures a two-dimensional slice of the reciprocal space. youtube.com To build a three-dimensional understanding of the crystal structure, techniques like continuous rotation of the sample are employed. youtube.com

Applications in aluminosilicate research have demonstrated the power of this technique. Selected Area Electron Diffraction (SAED) patterns have been used to reveal that synthesized aluminosilicate materials possess a platy structure that is well-ordered at the atomic level. researchgate.net Electron diffraction is a standard tool for the structural characterization of zeolites, which are crystalline aluminosilicates. rsc.org It can be used to determine unit cell parameters, crystal symmetry, and to identify defects or superstructures within the crystalline lattice. aps.org

Imaging and Morphological Characterization

Microscopy techniques are vital for visualizing the physical form and features of sodium aluminosilicate, from the micrometer scale down to the atomic level. This morphological information is often directly correlated with the material's performance in various applications.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of electrons. azooptics.com The interaction of the electrons with the atoms in the sample generates various signals that contain information about the surface topography and composition. azooptics.com When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the viewed area. mdpi.com

SEM analysis has been widely applied to study sodium aluminosilicate and related materials:

Geopolymers : In aluminosilicate geopolymers, SEM imaging has revealed a two-phase microstructure consisting of a fully formed inorganic polymer matrix and a grain phase reminiscent of the precursor material. researchgate.net It is also used to examine the interfacial transition zone (ITZ) between aggregate particles and the geopolymer matrix, assessing morphological continuity and the presence of voids or cracks. mdpi.com

Composites : For novel dental restorative composites made from polymer-infiltrated sodium aluminum silicate, SEM was employed to observe the surface microstructure after different polishing procedures. frontiersin.org

Glasses : In studies of sodium aluminosilicate (NAS) glasses, SEM micrographs have identified the formation of surface crystallites that were too small or sparse to be detected by bulk techniques like XRD. researchgate.net

Synthesized Powders : The morphology of synthesized aluminosilicate powders has been described using SEM as being highly powdery and heterogeneous in nature. researchgate.net

The table below summarizes the instrumentation and findings from various SEM studies on sodium aluminosilicate materials.

| SEM Instrument | Material Studied | Key Morphological Findings | Reference |

| FEI InspectF50 | Alkali aluminosilicate hydrate gels | General surface morphology characterization. | rsc.org |

| ΣIGMA HD Zeiss | Sodium aluminum silicate composites | Observation of surface microstructure. | frontiersin.org |

| Zeiss Supra 40 VP | Geopolymer specimens | Analysis of interfacial transition zone (ITZ) and microstructural changes. | mdpi.com |

| Not Specified | Sodium aluminosilicate (NAS) glass | Revealed surface crystallites not detected by XRD. | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale structures, crystal lattices, and defects. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. rsc.org An image is formed from the electrons that are transmitted, providing information on a scale ranging from millimeters down to the Ångström level. nih.gov

TEM has been an indispensable tool for understanding the nanoscale characteristics of sodium aluminosilicate:

Particle Morphology : TEM observations of inorganic sodium aluminosilicate particles have shown a nano-cluster characteristic, with individual particles appearing spherical and having an average diameter of less than 100 nm. frontiersin.org Another study described the material as a tiny, tight mass of active delaminated species forming a smooth surface. researchgate.net

In-situ Analysis : Real-time structural changes in related materials, such as Na-β″-alumina, have been observed using in-situ TEM. These studies have captured the dynamic generation of spinel defect blocks caused by the conduction of Na⁺ ions under electron beam irradiation. nih.gov This highlights TEM's capability to probe not just static structures but also dynamic processes. nih.gov

Beam Damage : Researchers must be cautious, as the high-energy electron beam can damage sensitive materials. In some organic-inorganic hybrid systems, the electron beam can cause mass loss and phase separation, leading to the formation of artifacts that may be misinterpreted as the native structure of the material. mdpi.com Techniques like low-dose imaging at cryogenic temperatures are employed to mitigate these effects. mdpi.com

In-situ TEM techniques are increasingly used to correlate atomic structures directly with mechanical properties at the nanoscale, providing unprecedented insights into material behavior. oaepublish.com

Porosity and Surface Area Assessment

The porous nature of sodium aluminosilicates is a defining characteristic that dictates their utility in applications such as adsorption, catalysis, and ion exchange. Accurate assessment of porosity and surface area is therefore essential.

Nitrogen Physisorption (BET and Pore Size Distribution)

Nitrogen physisorption, conducted at 77 K (the boiling point of liquid nitrogen), is a cornerstone technique for characterizing the porous structure of sodium aluminosilicates. researchgate.net This method involves measuring the amount of nitrogen gas that physically adsorbs onto the material's surface at various relative pressures.

The Brunauer-Emmett-Teller (BET) theory is applied to the resulting nitrogen adsorption isotherm to calculate the specific surface area. researchgate.net The theory extends Langmuir's model of monolayer adsorption to multilayer adsorption, providing a means to determine the number of gas molecules required to form a single layer on the surface. nih.gov From this monolayer capacity, the total surface area of the material can be calculated. nih.gov

Furthermore, the full adsorption-desorption isotherm provides detailed information about the material's pore structure. The shape of the isotherm, according to the IUPAC classification, can indicate whether the material is non-porous, microporous (pores <2 nm), mesoporous (pores 2-50 nm), or macroporous (pores >50 nm). researchgate.netexlibrisgroup.com For mesoporous materials, the desorption branch of the isotherm is often analyzed using the Barrett-Joyner-Halenda (BJH) method . researchgate.netnih.gov The BJH model is based on the Kelvin equation, which relates the pressure at which pore condensation/evaporation occurs to the pore size, allowing for the calculation of the pore size distribution. nih.govnih.gov

Research on various synthetic sodium aluminosilicates demonstrates a wide range of surface areas and porosities, which can be tailored by adjusting synthesis conditions like the SiO₂/Al₂O₃ ratio. researchgate.net

Table 1: Representative Porosity Data for Sodium Aluminosilicate Materials from Nitrogen Physisorption

| Material Description | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter / Distribution Peak (Å) | Source |

|---|---|---|---|---|

| Altered Feldspar Aluminosilicate | 77.9 (pre-adsorption) | Not specified | 37 | nih.gov |

| Geopolymer (GP-2), SiO₂/Al₂O₃ ≈ 2 | 15 | 0.02 | Not specified (non-porous characteristics) | researchgate.net |

| Geopolymer (GP-3), SiO₂/Al₂O₃ ≈ 3 | ~40 | ~0.2 | Slight decrease from GP-2 | researchgate.net |

| Geopolymer (GP-4), SiO₂/Al₂O₃ ≈ 4 | ~40 | ~0.2 | Slight decrease from GP-3 | researchgate.net |

| Metakaolin-based Geopolymer | 7.25 | 0.048 | 265 | researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry offers unparalleled insight into the molecular and elemental composition of materials. For sodium aluminosilicates, specific mass spectrometry techniques can identify the oligomeric building blocks present in precursor solutions and characterize the solid material's surface.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomeric Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is exceptionally well-suited for analyzing large, fragile, and complex molecules from a liquid solution. exlibrisgroup.comnih.gov In the context of sodium aluminosilicates, ESI-MS is not typically used on the final solid material but is invaluable for characterizing the aqueous silicate and aluminate solutions from which these materials are synthesized. nih.govarxiv.org These solutions contain a dynamic equilibrium of various monomeric and oligomeric species. arxiv.org

The gentle nature of the ESI process allows these dissolved oligomers to be transferred into the gas phase as intact ions, often with alkali metal adducts (e.g., [M+Na]⁺), without significant fragmentation. shimadzu.com By analyzing the mass-to-charge ratios of these ions, researchers can identify the specific silicate and aluminate oligomers present in the precursor solution. nih.gov The distribution of these species is highly dependent on factors like pH, concentration, and the silica-to-alkali ratio. arxiv.org Understanding this speciation is crucial as these oligomers are the fundamental building blocks that polymerize to form the final aluminosilicate network.

Studies have successfully used ESI-MS to identify a range of silicate and aluminate species in solution, providing critical insights into the initial stages of aluminosilicate formation. nih.gov

Table 2: Representative Oligomeric Ions Identified in Precursor Solutions by ESI-MS

| Ion Type | Observed Species (Exemplary) | Significance | Source |

|---|---|---|---|

| Silicate Oligomers | [Si₂O(OH)₆Na]⁺, [Si₃O₃(OH)₅]⁻, [Si₄O₆(OH)₆]²⁻ | Identifies linear, branched, and cyclic silicate building blocks in solution. | researchgate.netnih.gov |

| Aluminate Species | [Al(OH)₄]⁻, [Al(OH)₂(H₂O)₂]⁺ | Characterizes the primary aluminum species available for incorporation. | |

| Alumino-Anion Complexes | [Al(OH)₄₋ₙ(SO₄)ₙ]⁻, [Al(OH)₄₋ₙ(NO₃)ₙ]⁻ | Reveals interactions between aluminum and counter-ions in the solution. |

Secondary Ion Mass Spectrometry (SIMS) with Heavy Projectiles

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of solid surfaces. The technique involves bombarding the sample surface with a focused primary ion beam, which causes atoms and molecular clusters from the top 1-2 nanometers to be sputtered and ejected. A portion of these ejected particles are ionized (secondary ions) and are then analyzed by a mass spectrometer.

In the analysis of sodium aluminosilicates, particularly zeolitic forms, the choice of primary ion is critical. While monatomic projectiles like Ga⁺ can be used, studies have shown that using heavier, polyatomic primary ions, such as ReO₄⁻, significantly increases the abundance of sputtered high-mass oligomeric cluster ions. This enhancement allows for a more detailed characterization of the aluminosilicate framework structure at the surface. The resulting mass spectra show peaks corresponding to various AlₘSiₙOₓHᵧ⁻ cluster ions, providing direct information about the connectivity of the silica (B1680970) and alumina (B75360) tetrahedra in the material's framework.

Table 3: Aluminosilicate Oligomeric Anions Observed in Zeolite SIMS Spectra

| General Formula | Description | Primary Projectile Enhancement | Source |

|---|---|---|---|

| AlₘSiₙO₂(ₘ+ₙ)H(ₘ₋₁)⁻ | Dehydrated oligomeric oxyanions, representing fragments of the aluminosilicate framework. | Abundance is significantly increased with polyatomic projectiles (e.g., ReO₄⁻) compared to monatomic projectiles (e.g., Ga⁺). | |

| (Framework Fragment)·H₂O | Hydrated oligomeric anions, formed by reaction with adventitious water in the instrument. | Observed in ion trap SIMS (IT-SIMS) due to longer ion lifetimes. | |

| (Framework Fragment)·Cs⁺ | Cluster ions formed when the zeolite's counter-cation is exchanged with a larger alkali ion like Cesium. | Substitution of NH₄⁺ with Cs⁺ was found to increase the production of abundant oligomeric aluminosilicates. |

Surface Chemistry and Charge Characterization

The surface of a sodium aluminosilicate particle interacts with its surrounding environment, an interaction governed by its surface chemistry and electrical charge.

Zeta Potential Measurements for Surface Charge Determination

Zeta potential is a measure of the magnitude of the electrostatic potential at the boundary between a particle and the liquid it is suspended in. It is a key indicator of the stability of a colloidal dispersion and provides direct insight into the surface charge of the particles. For sodium aluminosilicates, the surface charge arises from the ionization of surface hydroxyl groups (Si-OH and Al-OH) and the isomorphic substitution of Si⁴⁺ by Al³⁺ within the framework, which creates a net negative charge balanced by sodium cations.

Zeta potential is typically measured using electrophoretic light scattering, where an electric field is applied to the suspension and the velocity of the particles is measured. This velocity is proportional to the zeta potential. A critical factor influencing the surface charge, and thus the zeta potential, is the pH of the suspension. For aluminosilicates, the surface is generally negatively charged at neutral and alkaline pH. As the pH decreases, the surface becomes more protonated, leading to a less negative (or even positive) zeta potential. The point of zero charge (PZC), where the net surface charge is zero, is an important characteristic of the material.

Table 4: pH Dependence of Zeta Potential for Aluminosilicate and Related Materials

| Material | pH | Zeta Potential (mV) | Observation | Source |

|---|---|---|---|---|

| Amorphous Aluminosilicates | 3 - 9 | pH-dependent | Negative charge decreases and positive charge increases as the Al/(Al+Si) ratio increases. The surface is generally negatively charged at neutral pH. | |

| Silica Nanoparticles (20 nm) | ~6 - 10 | ~ -40 | Zeta potential becomes more negative as pH increases. | |

| Silica Nanoparticles (100 nm) | ~6 - 10 | ~ -50 | Zeta potential becomes more negative as pH increases. | |

| Hydroxyapatite (Untreated) | 7.4 | -11.7 ± 0.7 | Provides a baseline negative charge for a related ceramic material. |

Theoretical and Computational Approaches in Sodium Aluminosilicate Research

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful means to investigate the electronic structure and reactivity of sodium aluminosilicates. These methods are particularly adept at elucidating reaction pathways and determining the energy changes associated with chemical transformations.

The catalytic activity of many aluminosilicates, including zeolites, is attributed to the presence of Brønsted acid sites. These sites are formed when a proton is associated with a framework oxygen atom bridging silicon and aluminum atoms. Quantum chemical calculations are instrumental in modeling these acid sites and understanding their role in catalysis. rsc.orgmdpi.com

Researchers use cluster models or periodic models to represent the active site of the aluminosilicate (B74896) framework. By employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2), the geometry and electronic properties of the Brønsted acid site can be accurately described. rsc.org The acidity of these sites can be quantified by calculating properties like the deprotonation energy (DPE), which is the energy required to remove the proton. acs.org Studies have shown that the local coordination environment and the Si/Al ratio can influence the strength of these acid sites. mdpi.com

Computational models have been successfully used to map out the potential energy surfaces for various catalytic reactions, such as hydrocarbon cracking and isomerization. rsc.org These models help in identifying key intermediates and transition states along the reaction coordinate, providing a detailed picture of the catalytic pathway. For instance, the reaction of methanol at aluminosilicate Brønsted acid sites has been studied to understand the initial steps of the methanol-to-olefin (MTO) process. rsc.org

Table 1: Calculated Properties of Brønsted Acid Sites in Aluminosilicates

| Computational Method | System/Model | Calculated Property | Value |

| Periodic DFT | Various Zeolites (MFI, BEA, FER, etc.) | Ensemble-Averaged Deprotonation Energy | 1201 ± 11 kJ/mol acs.org |

| MP2/6-31G**//HF/3-21G | Model Acid Sites | Activation Barrier for Methanol Dehydration | 130–160 kJ/mol rsc.org |

| ONIOM (DFT:B3LYP) | FER Zeolite | Deprotonation Energy (1-Al substitution) | Varies with site |

Data sourced from computational studies on aluminosilicate models.

A critical aspect of understanding reaction kinetics is the determination of the activation barrier, which is the minimum energy required for a reaction to occur. Quantum chemical calculations are highly effective in computing these barriers. The process involves locating the transition state structure on the potential energy surface, which corresponds to a saddle point connecting reactants and products.

The accuracy of the calculated activation barrier is highly dependent on the level of theory and the basis set used. High-level methods like coupled-cluster theory are often used for benchmark calculations on smaller models, while density functional theory (DFT) is more commonly applied to larger, more realistic systems. For the dehydration of methanol at an aluminosilicate Brønsted acid site, quantum chemical calculations have determined activation barriers in the range of 130–160 kJ/mol. rsc.org These theoretical predictions are crucial for designing more efficient catalysts and optimizing reaction conditions.

Molecular Dynamics (MD) Simulations for Structural Relaxation and Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of atomic and molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of individual particles, offering insights into the dynamic processes and structural rearrangements in sodium aluminosilicates. nih.govaip.orgaip.orgacs.org

MD simulations are widely used to study the adsorption of molecules onto the surfaces of sodium aluminosilicates and within their porous structures. rsc.org These simulations can reveal the preferred adsorption sites, the orientation of adsorbed molecules, and the strength of the interactions between the adsorbate and the aluminosilicate framework.

Classical MD simulations, which employ empirical force fields to describe the interatomic interactions, are suitable for simulating large systems over long timescales. nih.govaip.org These force fields are parameterized to reproduce experimental data or results from quantum chemical calculations. For instance, simulations have been used to investigate the adsorption of water, organic molecules, and ions in sodium aluminosilicate glasses and gels. rsc.orgmdpi.com Ab initio molecular dynamics (AIMD), which calculates the forces from electronic structure theory on the fly, provides a more accurate description but is computationally more expensive. aip.org

Table 2: Key Findings from MD Simulations of Sodium Aluminosilicate Systems

| Simulation Type | System | Investigated Phenomenon | Key Finding |

| Classical MD | Sodium Aluminosilicate Glasses | Structural Properties | Aluminum is mainly four-fold coordinated in peralkaline compositions. nih.govaip.org |

| Reactive Force Field MD (ReaxFF) | Sodium Aluminosilicate Hydrate (B1144303) (N-A-S-H) Gel | Leaching Behavior | Sodium dissociation promotes hydrolytic reactions and structural swelling. frontiersin.org |

| Ab Initio MD | Sodium Aluminosilicate Glasses | Glass-Water Interaction | AIMD provides more accurate results for complex multicomponent glasses. aip.org |

| Classical MD | Geopolymer-Polymer Fiber Interface | Interfacial Properties | Hydrogen bonding affects the interfacial adsorption of water molecules. rsc.orgmdpi.com |

The durability of sodium aluminosilicate-based materials, such as geopolymers, is a critical aspect of their performance. MD simulations have proven to be a valuable tool for investigating the leaching of ions, particularly sodium, from hydrated sodium aluminosilicate (N-A-S-H) gels in aqueous environments. frontiersin.orgresearchgate.net

Density Functional Theory (DFT) Studies of Adsorption and Reaction

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods for studying solid-state systems, including sodium aluminosilicates. DFT offers a good balance between computational cost and accuracy, making it suitable for investigating the electronic structure, bonding, and reactivity of these complex materials. rsc.orgresearchgate.netmdpi.com

DFT calculations are extensively used to study the adsorption of various molecules on the surfaces of sodium aluminosilicates. nih.govnih.gov By calculating the adsorption energy, researchers can determine the stability of different adsorption configurations. For example, DFT has been used to study the adsorption of water on calcium aluminosilicate surfaces, revealing that dissociative adsorption is energetically more favorable on certain crystal faces. nih.govnih.gov

Furthermore, DFT can be employed to investigate the mechanisms of surface reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and calculate the activation barriers. These studies are crucial for understanding the catalytic properties of sodium aluminosilicates and for the rational design of new materials with enhanced reactivity. DFT has been applied to study a wide range of reactions, from the polymerization and deprotonation reactions in geopolymerization to the interaction of metal ions with aluminosilicate surfaces. rsc.orgmdpi.com

Computational Studies of Si/Al Ordering in Framework Structures

A central principle guiding this arrangement is Löwenstein's rule, which posits that Al-O-Al linkages are energetically unfavorable. Computational models consistently enforce this rule when generating theoretical structures. acs.org The distribution of Al atoms within the tetrahedral sites (T-sites) of the zeolite framework is not random and has significant energetic implications. Static DFT (Density Functional Theory) calculations on the AEI zeolite structure, for example, have shown that different T-sites have varying stabilities for Al substitution. In one study, the T1 site was identified as the most stable position for a single Al atom, with the T2 and T3 sites being 3 and 4 kJ/mol less stable, respectively. nih.gov

Systematic computational evaluations across numerous zeolite topologies have been conducted to understand the energetics as a function of Al content and distribution. acs.org Using a combination of specialized potentials and Monte Carlo sampling, researchers have calculated the framework energies for hundreds of existing zeolite frameworks with varying Si/Al ratios. acs.org These large-scale studies have shown that framework energies generally decrease as framework densities increase. acs.org Furthermore, the relative stability of different zeolite structures is highly sensitive to the Si/Al ratio. sci-hub.se For instance, calculations have indicated that medium- and small-pore zeolites are more sensitive to an increase in aluminum content than wide-pore materials, a phenomenon attributed to the stacking of cations within the zeolite channels. sci-hub.se

These computational investigations provide a foundational understanding of the energetic landscape of aluminosilicate frameworks, guiding the rational design and synthesis of zeolites with specific Si/Al ordering for targeted applications.

Table 1: Relative Stability of Aluminum T-sites in AEI Zeolite Framework This interactive table summarizes the calculated relative stability of different tetrahedral sites for aluminum substitution based on static DFT calculations.

| Tetrahedral Site | Relative Stability (kJ/mol) |

|---|---|

| T1 | 0 (Most Stable) |

| T2 | +3 |

| T3 | +4 |

Data sourced from computational studies on Al positioning. nih.gov

Multiscale Simulations Bridging Atomic-Level to Macroscopic Behavior

Multiscale simulations are essential for connecting the atomic-level structure of sodium aluminosilicates to their macroscopic properties, such as mechanical strength and durability. These methods bridge the gap between quantum mechanical calculations on a small number of atoms and the bulk behavior of the material. Classical molecular dynamics (MD) simulations, in particular, have been widely used to study the structure and properties of sodium aluminosilicate glasses. nih.govresearchgate.net

MD simulations on systems containing thousands of atoms can provide detailed insights into the short- and medium-range order. nih.gov These studies systematically investigate structural features like aluminum coordination, bond angle distributions, Qn distribution (the number of bridging oxygens per network-forming tetrahedron), and ring size distribution as a function of the material's chemical composition. nih.govresearchgate.net

A key finding from these simulations is the dual role of aluminum depending on the Al/Na ratio. In compositions where the ratio is less than 1 (peralkaline), aluminum ions are predominantly four-fold coordinated and integrate into the silicon-oxygen network. nih.gov However, in compositions where the Al/Na ratio is greater than 1 (peraluminous), small quantities of five-fold coordinated aluminum and oxygen triclusters begin to appear. nih.gov